molecular formula C16H20N2O4S2 B2883302 N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 946304-09-2

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2883302
CAS No.: 946304-09-2
M. Wt: 368.47
InChI Key: UOYCPDPRXLSFHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C16H20N2O4S2 and its molecular weight is 368.47. The purity is usually 95%.
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Biological Activity

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A benzo[b][1,4]dioxine core
  • A sulfonamide functional group
  • A dimethylamino group attached to a thiophene ring

This unique composition is believed to contribute to its biological efficacy.

Antiviral Properties

Recent studies have indicated that compounds structurally similar to this compound exhibit significant antiviral activity. For instance, quinoline analogs demonstrated potent effects against enterovirus D68 (EV-D68), suggesting that modifications at specific positions of the molecule can enhance antiviral properties . The structure-activity relationship (SAR) analysis revealed that certain substitutions at the 2 and 4 positions of the quinoline ring are optimal for antiviral activity.

Antioxidant Activity

In related research, compounds that share structural similarities with our target compound have shown promising antioxidant properties. For example, the drug 2,3-dimethyl-6(2-dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline was found to inhibit reactive oxygen species (ROS) production in human neutrophils without acting as a direct scavenger . This indicates that this compound may also possess similar mechanisms affecting oxidative stress pathways.

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds suggest the following:

  • Substituents : The presence of specific functional groups such as sulfonyl and heterocyclic rings significantly enhances biological activity.
  • Positioning : Optimal positioning of substituents on the parent structure can lead to improved efficacy against various biological targets.

The following table summarizes key findings from SAR studies:

CompoundSubstituent PositionBiological ActivityReference
Compound A2-positionAntiviral
Compound B4-positionAntioxidant
Compound C6-positionAntifungal

Case Studies

  • Antiviral Efficacy : A study demonstrated that structurally similar compounds exhibited over 99% reduction in parasitemia in Plasmodium berghei models . This highlights the potential of our target compound in treating viral infections.
  • Antioxidant Mechanism : The inhibition of neutrophil ROS production by related compounds suggests that our compound may modulate immune responses effectively .

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S2/c1-18(2)14(12-5-8-23-11-12)10-17-24(19,20)13-3-4-15-16(9-13)22-7-6-21-15/h3-5,8-9,11,14,17H,6-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYCPDPRXLSFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC2=C(C=C1)OCCO2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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